(E)-2-(4-chlorophenyl)-2-oxoethyl 3-(3-(benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a category of chemicals that include acrylates and pyrazoles, known for their significance in medicinal chemistry and materials science. Such compounds are synthesized for various applications, including the study of their biological activity or for their unique physical and chemical properties.
Synthesis Analysis
One method for synthesizing compounds in this category involves the reaction of 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate, followed by chlorination and ammoniation, and then reaction with specific pyrazole derivatives. The structures of the synthesized compounds are typically confirmed using techniques such as 1H NMR, IR, and X-ray crystallography (Zheng Jing, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds often features benzofuranyl, thiazolyl, pyrazolyl, chlorophenyl, and fluorophenyl ring systems. These rings may be nearly coplanar, indicating significant π-conjugation and potential for interesting electronic properties. Crystallographic analysis helps in understanding the 3D arrangement of these molecules and the types of weak interactions, such as C—H...F interactions and π–π stacking, that may influence their solid-state packing (G. El‐Hiti et al., 2019).
Chemical Reactions and Properties
Compounds within this category can participate in various chemical reactions, including domino three-component condensation reactions, which are efficient and environmentally benign. These reactions are significant for synthesizing biologically and pharmacologically important heterocycles (R. Mohebat et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can be inferred from their molecular structures and intermolecular interactions. The planar nature of some components, such as pyrazole rings, suggests a tendency towards crystalline solid forms, which can be confirmed by X-ray crystallography.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles, electrophiles, and the ability to participate in cycloaddition reactions, are crucial. For instance, the presence of acrylate groups may allow for polymerization reactions or the formation of cyclic compounds through reactions with diazomethane derivatives. The cyano groups present in these molecules can also influence their chemical reactivity, making them versatile building blocks for further synthetic transformations (V. Vasin et al., 2015).
Scientific Research Applications
Facile Synthesis Techniques
Research has shown that related compounds can be synthesized through one-pot reactions, which are efficient and versatile methods for creating a wide range of chemical structures. For instance, ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate undergoes conjugate and direct additions forming novel polyfunctional pyrazolyl-substituted monocyclic pyridines and fused pyridines in one-pot reactions, illustrating the synthetic versatility of similar compounds in creating complex heterocycles (Latif, Rady, & Döupp, 2003).
Photopolymerization Initiators
Compounds similar to the target molecule have been studied for their role in photopolymerization, acting as initiators or co-initiators. The presence of functional groups like acrylates makes them suitable for initiating polymerization reactions, which are critical in materials science for creating novel polymers with desired properties (Lalevée, Tehfe, Allonas, & Fouassier, 2008).
Antimicrobial and Antioxidant Activities
Research on benzofuranyl esters, which share structural motifs with the target compound, has demonstrated potential antimicrobial and antioxidant activities. These findings suggest that compounds with similar structures could be explored for their biological activities, contributing to the development of new therapeutic agents or preservatives (Kumar et al., 2015).
Environmental and Material Science Applications
Related research has explored the environmental persistence and reactivity of unsaturated esters, including acrylates, with atmospheric radicals. Such studies are crucial for understanding the environmental impact of chemical compounds and their derivatives, as well as for designing materials with specific degradation profiles (Moreno et al., 2014).
properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] (E)-3-[3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)pyrazol-4-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O4/c26-20-9-6-17(7-10-20)21(30)16-32-24(31)11-8-19-15-29(13-3-12-27)28-25(19)23-14-18-4-1-2-5-22(18)33-23/h1-2,4-11,14-15H,3,13,16H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLXXJNRMDCUIE-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN(C=C3C=CC(=O)OCC(=O)C4=CC=C(C=C4)Cl)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN(C=C3/C=C/C(=O)OCC(=O)C4=CC=C(C=C4)Cl)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.